![molecular formula C10H13ClN2O3S B2834278 4-(Trimethyl-ureido)-benzenesulfonyl chloride CAS No. 680185-47-1](/img/structure/B2834278.png)
4-(Trimethyl-ureido)-benzenesulfonyl chloride
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Overview
Description
4-(Trimethyl-ureido)-benzenesulfonyl chloride is a chemical compound with the molecular formula C10H13ClN2O3S. It is a derivative of benzenesulfonyl chloride, featuring a trimethyl-ureido group attached to the benzene ring. This compound is primarily used in proteomics research and various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with trimethyl urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethyl-ureido)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonyl acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(Trimethyl-ureido)-benzenesulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: The compound is explored for its potential therapeutic applications, including drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
4-(Trimethyl-ureido)-benzenesulfonyl chloride is unique due to its specific structural features and reactivity. Similar compounds include other benzenesulfonyl chlorides and urea derivatives, but the presence of the trimethyl group distinguishes it from these analogs. These similar compounds may have different reactivity patterns and applications, making this compound particularly valuable in certain contexts.
Comparison with Similar Compounds
Benzenesulfonyl chloride
Urea derivatives
Other substituted benzenesulfonyl chlorides
Properties
IUPAC Name |
4-[dimethylcarbamoyl(methyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12(2)10(14)13(3)8-4-6-9(7-5-8)17(11,15)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZEBRXJDXUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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